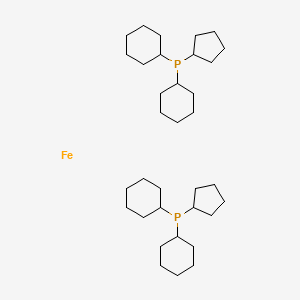

Dicyclohexyl(cyclopentyl)phosphane;iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

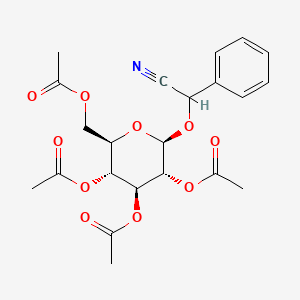

Dicyclohexyl(cyclopentyl)phosphane;iron (DCFP-Fe) is an organometallic complex that has been extensively studied for its potential applications in organic synthesis, as well as its ability to act as a catalyst in various biochemical and physiological processes. DCFP-Fe is composed of a cyclopentyl ring bonded to a dicyclohexyl phosphane ligand that is coordinated to an iron center. As a result, DCFP-Fe has both organometallic and coordination chemistry properties, giving it a wide range of applications in the fields of chemistry and biochemistry.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Organic Carbonate Formation

A study described the promotion of organic carbonates from aliphatic alcohols and carbon dioxide at low temperatures and moderate CO2 pressure by dicyclohexylcarbodiimide. This process is highlighted for its high selectivity and efficiency in producing organic carbonates under mild conditions (Aresta et al., 2005).

Iron-Phosphane Complexes in Catalysis

The research demonstrates the versatility of iron-phosphane complexes in catalyzing reactions such as the alkane oxidation and alkylation of ketones. These studies underscore the role of iron complexes in facilitating various chemical transformations under mild conditions, providing a path for the efficient synthesis of valuable chemical products (He et al., 2011), (Seck et al., 2017).

Material Science and Coordination Chemistry

- Heterometallic Complexes: A study detailed the synthesis and characterization of diamond-shaped heterometallic cyanide-bridged complexes of iron(II) and copper(I). This work not only expands the understanding of coordination chemistry but also opens avenues for designing novel materials with potential applications in catalysis, magnetic materials, and sensors (Darensbourg et al., 2001).

Environmental and Green Chemistry

- Catalytic Oxidation Processes: Research into the catalytic oxidation of cyclohexane using metal-organic frameworks (MOFs) containing iron showcases the potential of MOFs as catalysts in environmentally friendly oxidation processes. These studies illustrate how the modification of pore environments and metal centers in MOFs can significantly affect catalytic activity and selectivity, offering insights into designing more efficient catalysts for green chemistry applications (Xiao et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Dicyclohexyl(cyclopentyl)phosphane;iron can be achieved through a two-step process. The first step involves the synthesis of Dicyclohexyl(cyclopentyl)phosphane, followed by the reaction of this compound with iron to form the final product.", "Starting Materials": [ "Cyclopentylmagnesium bromide", "Dicyclohexylphosphine", "Iron(III) chloride hexahydrate", "Sodium borohydride", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of Dicyclohexyl(cyclopentyl)phosphane", "a. To a solution of cyclopentylmagnesium bromide in diethyl ether, add dicyclohexylphosphine dropwise under nitrogen atmosphere.", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Quench the reaction by adding methanol and hydrochloric acid.", "d. Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "e. Purify the product by distillation under reduced pressure.", "Step 2: Reaction of Dicyclohexyl(cyclopentyl)phosphane with Iron", "a. Dissolve iron(III) chloride hexahydrate in methanol.", "b. Add sodium borohydride to the solution and stir for 30 minutes.", "c. Add Dicyclohexyl(cyclopentyl)phosphane dropwise to the reaction mixture under nitrogen atmosphere.", "d. Stir the reaction mixture at room temperature for 24 hours.", "e. Quench the reaction by adding methanol and hydrochloric acid.", "f. Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "g. Purify the product by distillation under reduced pressure." ] } | |

| 146960-90-9 | |

Formule moléculaire |

C34H52FeP2 |

Poids moléculaire |

578.6 g/mol |

Nom IUPAC |

dicyclohexyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |

InChI |

InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2;/q2*-1;+2 |

Clé InChI |

DTQIHJBOJNZKNL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe] |

SMILES canonique |

C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.C1CCC(CC1)P(C2CCCCC2)C3=C[CH-]C=C3.[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)